2-Bromo-6-fluoropyrazine
Overview
Description
2-Bromo-6-fluoropyrazine is a heterocyclic organic compound with the molecular formula C4H2BrFN2 It is a derivative of pyrazine, where the hydrogen atoms at positions 2 and 6 are replaced by bromine and fluorine atoms, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-6-fluoropyrazine can be synthesized through several methods. One common approach involves the bromination and fluorination of pyrazine derivatives. For instance, starting with 6-bromopyrazin-2-amine, the compound can be treated with hydrofluoric acid and sodium nitrite at low temperatures to introduce the fluorine atom at the desired position .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and fluorination reactions under controlled conditions. The process may include the use of specialized equipment to handle hazardous reagents and ensure the purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-fluoropyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution: Reagents like organolithium or Grignard reagents are commonly used for substitution reactions.
Coupling: Palladium catalysts are often employed in coupling reactions.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups into the pyrazine ring.
Scientific Research Applications
2-Bromo-6-fluoropyrazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is used in the development of advanced materials with unique electronic or optical properties.
Biological Research: It serves as a probe in biochemical studies to investigate the function of biological molecules.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-6-fluoropyrazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and fluorine atoms can influence the compound’s binding affinity and selectivity, affecting its overall biological activity. The exact pathways involved can vary based on the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-fluoropyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
2-Chloro-6-fluoropyrazine: Similar but with a chlorine atom instead of a bromine atom.
2-Bromo-6-chloropyrazine: Similar but with a chlorine atom instead of a fluorine atom.
Uniqueness
2-Bromo-6-fluoropyrazine is unique due to the presence of both bromine and fluorine atoms on the pyrazine ring. This combination of substituents can impart distinct electronic and steric properties, making it valuable for specific applications where these characteristics are desired.
Properties
IUPAC Name |
2-bromo-6-fluoropyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrFN2/c5-3-1-7-2-4(6)8-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNRJFKRWLCVSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676775 | |
Record name | 2-Bromo-6-fluoropyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1209458-12-7 | |
Record name | 2-Bromo-6-fluoropyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1209458-12-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-6-fluoropyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-6-fluoropyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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